

# BAY1238097 Clinical Trial: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                  |           |
|----------------------|------------------|-----------|
| Compound Name:       | (Rac)-BAY1238097 |           |
| Cat. No.:            | B1649307         | Get Quote |

This technical support center provides researchers, scientists, and drug development professionals with information regarding the terminated clinical trial of BAY1238097, a novel BET bromodomain inhibitor.

## Frequently Asked Questions (FAQs)

Q1: What was the primary reason for the termination of the BAY1238097 clinical trial?

The first-in-human phase I clinical trial of BAY1238097 (NCT02369029) was prematurely terminated due to unexpected toxicity.[1] Dose-limiting toxicities (DLTs) occurred at a dose level below the targeted therapeutic exposure, making it unfeasible to reach efficacious drug levels without significant adverse events.[1]

Q2: What specific toxicities were observed in the trial?

The dose-limiting toxicities observed at the 80 mg/week dose level included grade 3 vomiting, grade 3 headache, and grade 2/3 back pain.[1] Other common adverse events reported were nausea, fatigue, and back pain.[1]

Q3: What was the mechanism of action for BAY1238097?

BAY1238097 is an inhibitor of the Bromodomain and Extra-Terminal domain (BET) family of proteins, which includes BRD2, BRD3, BRD4, and BRDT.[2] By binding to the acetylated lysine recognition motifs on these proteins, it disrupts chromatin remodeling and prevents the



expression of certain growth-promoting genes, such as MYC, leading to an inhibition of tumor cell growth.[2][3] Preclinical studies showed that BAY1238097 targets signaling pathways including NFKB/TLR/JAK/STAT and genes regulated by MYC and E2F1.[4][5]

Q4: What were the objectives of the clinical trial?

The primary objectives of this phase I study were to investigate the safety, pharmacokinetics, maximum tolerated dose (MTD), and recommended phase II dose of BAY1238097 in patients with advanced malignancies.[1]

# **Troubleshooting Guide**

Issue: Unexpected toxicity observed at sub-therapeutic doses.

Possible Cause: The pharmacokinetic and pharmacodynamic profile of BAY1238097 may have led to on-target toxicities that were not predicted by preclinical models. Pharmacokinetic modeling indicated that an alternative dosing schedule to avoid these toxicities while achieving the desired therapeutic exposure was not feasible.[1]

Recommendation: For future development of BET inhibitors, it is crucial to:

- Develop more predictive preclinical models to better anticipate potential on-target toxicities.
- Explore alternative chemical scaffolds that may have a wider therapeutic window.
- Investigate combination therapies where lower, better-tolerated doses of the BET inhibitor
  can be used synergistically with other agents.[4] Preclinical data for BAY1238097 showed
  potential synergy with EZH2, mTOR, and BTK inhibitors.[4][5]

#### **Data Presentation**

Table 1: Summary of Adverse Events in the BAY1238097 Phase I Trial



| Dose Level (twice weekly) | Number of Patients | Dose-Limiting<br>Toxicities (DLTs)                            | Most Common<br>Adverse Events                        |
|---------------------------|--------------------|---------------------------------------------------------------|------------------------------------------------------|
| 10 mg                     | 3                  | None                                                          | Nausea, Vomiting,<br>Headache, Back Pain,<br>Fatigue |
| 40 mg                     | 3                  | None                                                          | Nausea, Vomiting,<br>Headache, Back Pain,<br>Fatigue |
| 80 mg                     | 2                  | Grade 3 Vomiting,<br>Grade 3 Headache,<br>Grade 2/3 Back Pain | Nausea, Vomiting,<br>Headache, Back Pain,<br>Fatigue |

Source: Postel-Vinay et al., European Journal of Cancer, 2019.[1]

Table 2: Pharmacokinetic and Pharmacodynamic Observations

| Parameter        | Observation                                                                 |
|------------------|-----------------------------------------------------------------------------|
| Pharmacokinetics | Linear dose-response with increasing dose.                                  |
| Pharmacodynamics | Trend towards decreased MYC and increased HEXIM1 expression with treatment. |

Source: Postel-Vinay et al., European Journal of Cancer, 2019.[1]

# **Experimental Protocols**

Phase I Clinical Trial Methodology (NCT02369029)

This was a phase I, open-label, non-randomised, multicentre study.[1]

 Patient Population: Patients with cytologically or histologically confirmed advanced refractory malignancies.[1]



- Study Design: An adaptive dose-escalation design was used, starting at a dose of 10 mg of oral BAY1238097 administered twice weekly in 21-day cycles.[1]
- Dose Escalation: Dose escalation was guided by a model-based dose-response analysis.[1]
- Endpoints: The primary endpoints were safety, pharmacokinetics, maximum tolerated dose, and the recommended phase II dose. Secondary endpoints included pharmacodynamics and tumor response.[1]

## **Visualizations**



Click to download full resolution via product page

Caption: Mechanism of action of BAY1238097 as a BET inhibitor.





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. First-in-human phase I study of the bromodomain and extraterminal motif inhibitor BAY 1238097: emerging pharmacokinetic/pharmacodynamic relationship and early termination due to unexpected toxicity PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Preclinical evaluation of the BET bromodomain inhibitor BAY 1238097 for the treatment of lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. einstein.elsevierpure.com [einstein.elsevierpure.com]
- To cite this document: BenchChem. [BAY1238097 Clinical Trial: Technical Support Center]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1649307#why-was-the-bay1238097-clinical-trial-terminated]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com





